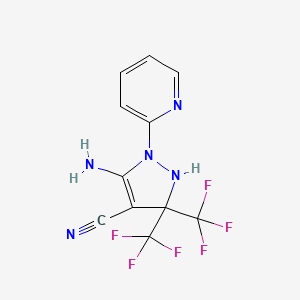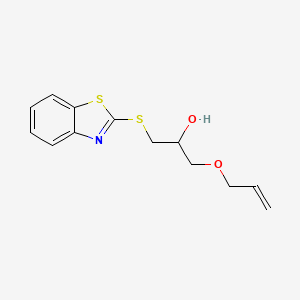![molecular formula C21H19ClN2O3 B6055629 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, commonly known as CPP-109, is a synthetic compound that belongs to the isoxazole class of drugs. It is a potent and selective inhibitor of the enzyme, GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), in the brain. CPP-109 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.
Mécanisme D'action
CPP-109 works by inhibiting the enzyme, 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-109 increases the levels of GABA in the brain, which can help reduce the excitability of neurons and reduce the symptoms of anxiety and addiction.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase GABA levels in the brain, which can help reduce the symptoms of anxiety and addiction. It has also been shown to reduce the release of dopamine in the brain, which is associated with the reward pathway and addiction. CPP-109 has been shown to have a low toxicity profile and is generally well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole, which makes it a useful tool for studying the role of GABA in the brain. It has also been shown to have a low toxicity profile, which makes it a safe compound for use in animal studies. However, CPP-109 has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CPP-109. One direction is to further study its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders. Another direction is to develop new and more efficient synthesis methods for CPP-109, which can improve its solubility and make it easier to administer in experiments. Additionally, further studies are needed to determine the long-term effects of CPP-109 on the brain and its potential side effects.
Méthodes De Synthèse
CPP-109 can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-chlorophenyl)pyrrolidine to form the corresponding amide, which is then cyclized using hydroxylamine hydrochloride to yield CPP-109.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction. It has been shown to increase GABA levels in the brain, which can help reduce the cravings and withdrawal symptoms associated with addiction. CPP-109 has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
[2-(2-chlorophenyl)pyrrolidin-1-yl]-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-26-15-10-8-14(9-11-15)20-13-18(23-27-20)21(25)24-12-4-7-19(24)16-5-2-3-6-17(16)22/h2-3,5-6,8-11,13,19H,4,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPLUBQEHQDVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC3C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chlorophenyl)pyrrolidine-1-carbonyl]-5-(4-methoxyphenyl)-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-hydroxy-5-nitrophenyl)-1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B6055551.png)

![N-[2-(3,5-dichloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6055560.png)
![N-({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6055562.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055569.png)
![N-[(1-methyl-3-piperidinyl)methyl]-3-(2-oxo-1-pyrrolidinyl)-N-(2-phenylethyl)propanamide](/img/structure/B6055577.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[ethyl(4-pyridinylmethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6055578.png)
![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![(3-(2,4-difluorobenzyl)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6055597.png)

![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)
![6-({2-[2-(2,5-dichlorophenoxy)butanoyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6055636.png)